molecular formula C20H27N3O4S2 B2693095 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 896310-25-1

2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2693095
CAS No.: 896310-25-1
M. Wt: 437.57
InChI Key: PQBDBEUNKNJUFO-UHFFFAOYSA-N
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Description

2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its complex structure and diverse functional groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the thiophene ring, followed by the introduction of the benzamido group and the sulfamoyl group. Common reagents used in these reactions include butylamine, ethylamine, and various thiophene derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification methods such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate: Another compound with a similar core structure but different functional groups.

    4-(N-butyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide: A related compound with variations in the sulfamoyl and benzamido groups

Uniqueness

2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S2/c1-5-7-12-23(6-2)29(26,27)16-10-8-15(9-11-16)19(25)22-20-17(18(21)24)13(3)14(4)28-20/h8-11H,5-7,12H2,1-4H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBDBEUNKNJUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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